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Compound of Interest

Compound Name: ELB-139

Cat. No.: B1671162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial preclinical safety, tolerability,

and pharmacological profile of ELB-139, a novel anxiolytic agent. The data presented herein is

derived from a series of in vitro and in vivo (rat models) studies aimed at characterizing its

mechanism of action and therapeutic potential. It is important to note that the information

available is limited to preclinical findings.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical investigations of ELB-
139.

Table 1: In Vitro Receptor Binding and Functional Activity
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Parameter Value Species
Tissue/Cell
Line

Reference
Compound

IC50

(Flunitrazepam

Binding)

1390 nM Rat

Forebrain

Cortical

Membranes

-

GABA Current

Potentiation (10

µM ELB-139)

149 ± 5% -
Hippocampal

Neurons

Diazepam (216 ±

9%)

GABA Current

Potentiation (100

µM ELB-139)

173 ± 11% -
Hippocampal

Neurons

Diazepam (211 ±

24%)

Efficacy vs.

Diazepam
40-50% -

Recombinant α1,

α2, α3, α5β2γ2

Receptors

Diazepam

Table 2: In Vivo Anxiolytic Activity in Rat Models

Animal Model Dose (p.o.) Key Finding
Sedation
Observed

Tolerance (6
weeks)

Elevated Plus-

Maze
10 and 30 mg/kg

Significant

increase in open

arm entries and

time

No No

Light and Dark

Box
10 and 30 mg/kg Active No Not Assessed

Vogel Conflict

Test
10 and 30 mg/kg Active No Not Assessed

Table 3: Neurotransmitter Modulation in Rats
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Brain Region Neurotransmitter Effect Dopamine Levels

Striatum 5-HT (Serotonin) Significant Increase No Effect

Medial Prefrontal

Cortex
5-HT (Serotonin) Significant Increase No Effect

Experimental Protocols
In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of ELB-139 to the benzodiazepine binding site of

the GABAA receptor.

Preparation: Membranes were prepared from rat forebrain cortex.

Radioligand: [3H]flunitrazepam was used as the specific radioligand.

Procedure: Various concentrations of ELB-139 were incubated with the prepared

membranes and the radioligand. Non-specific binding was determined in the presence of an

excess of unlabelled diazepam.

Analysis: The concentration of ELB-139 that inhibited 50% of the specific binding of

[3H]flunitrazepam (IC50) was calculated.

Electrophysiology in Hippocampal Neurons
Objective: To assess the functional activity of ELB-139 on GABA-induced currents.

Preparation: Whole-cell patch-clamp recordings were performed on cultured rat hippocampal

neurons.

Procedure: GABA (3 µM) was applied to the neurons to elicit a baseline current. ELB-139
was then co-applied with GABA to measure the potentiation of the GABA-induced current.

The effect of the benzodiazepine antagonist flumazenil was also tested.

Analysis: The potentiation of the GABA current by ELB-139 was expressed as a percentage

of the baseline GABA response.
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Animal Models of Anxiety
Animals: Male rats were used for all behavioral studies.

Drug Administration: ELB-139 was administered orally (p.o.) at doses of 10 and 30 mg/kg.

Elevated Plus-Maze: This test assesses anxiety-like behavior by measuring the propensity of

rats to explore the open, unprotected arms of a maze versus the enclosed, protected arms.

An increase in the time spent and entries into the open arms is indicative of an anxiolytic

effect.

Light and Dark Box: This model is based on the innate aversion of rodents to brightly

illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.

Vogel Conflict Test: This test involves punishing a thirsty rat with a mild electric shock when it

attempts to drink. Anxiolytics increase the number of punished licks.

In Vivo Microdialysis
Objective: To measure the effect of ELB-139 on extracellular neurotransmitter levels in

specific brain regions.

Procedure: Microdialysis probes were implanted into the striatum and medial prefrontal

cortex of freely moving rats. ELB-139 was administered, and dialysate samples were

collected at regular intervals.

Analysis: The concentrations of serotonin (5-HT) and dopamine in the dialysate were

measured using high-performance liquid chromatography (HPLC).

Visualizations
Signaling Pathway of ELB-139
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Caption: Mechanism of action of ELB-139 at the GABAA receptor.

Experimental Workflow for Anxiolytic Testing
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Caption: Workflow for preclinical evaluation of anxiolytic activity.

Discussion
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The preclinical data suggest that ELB-139 is a partial agonist at the benzodiazepine binding

site of the GABAA receptor.[1][2] Its functional subtype selectivity, with the highest potency at

α3-containing receptors and highest efficacy at α1- or α2-containing receptors, differentiates it

from non-selective benzodiazepines like diazepam.[1]

In vivo studies in rats demonstrated that ELB-139 possesses anxiolytic properties at doses that

do not induce sedation, a common side effect of classical benzodiazepines. Furthermore,

chronic administration for six weeks did not lead to the development of tolerance to its

anxiolytic effects in the elevated plus-maze test. This suggests a potentially favorable long-term

safety and tolerability profile.

The mechanism of ELB-139's anxiolytic action is primarily mediated through its interaction with

the benzodiazepine binding site, as its effects were reversed by the antagonist flumazenil.[2]

Additionally, ELB-139 was found to increase extracellular serotonin levels in the striatum and

medial prefrontal cortex of rats.[3] This dual mechanism, combining GABAergic modulation with

an increase in serotonin, is of significant interest, as it may contribute to its anxiolytic efficacy

without the typical side effects of benzodiazepines.[3]

In summary, the initial preclinical data for ELB-139 indicate a promising profile as a non-

sedating anxiolytic with a low potential for tolerance. Its unique interaction with GABAA

receptor subtypes and its influence on the serotonergic system warrant further investigation.

However, the lack of publicly available data from human clinical trials means that its safety and

tolerability in humans remain undetermined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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